Cytotoxic Potency in Breast Cancer: Methyl Ester (Target) vs. Ethyl Ester Analog in MDA-MB-231 Cells
The methyl ester derivative (target compound) demonstrates quantifiable cytotoxic activity against the aggressive, triple-negative breast cancer cell line MDA-MB-231, with a reported IC50 value of 4.4 μM . In contrast, the ethyl ester analog (Ethyl 2-aminobenzimidazole-5-carboxylate) shows significantly weaker activity in the same cell line, with an IC50 > 50 μM. This highlights the critical influence of the ester group on target cell potency .
| Evidence Dimension | Cytotoxic Potency |
|---|---|
| Target Compound Data | IC50 = 4.4 μM |
| Comparator Or Baseline | Ethyl 2-aminobenzimidazole-5-carboxylate; IC50 > 50 μM |
| Quantified Difference | > 11-fold difference in potency |
| Conditions | MDA-MB-231 human breast cancer cell line; 48-72h treatment |
Why This Matters
This 11-fold difference in potency directly impacts the concentration required for biological effect in cell-based assays, making the methyl ester the preferred choice for oncology research where lower compound usage and higher potency are critical.
